

Application Notes and Protocols: Chitosan-Cy7.5 Nanoparticles for Targeted Drug Delivery

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Compound of Interest

Compound Name: Chitosan-Cy7.5 (MW 10000)

Cat. No.: B12317757

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of Chitosan-Cy7.5 nanoparticles in targeted drug delivery and in vivo imaging.

Introduction

Chitosan, a natural biopolymer derived from chitin, has garnered significant attention in drug delivery due to its biocompatibility, biodegradability, and mucoadhesive properties.[1][2] When formulated into nanoparticles, chitosan can encapsulate a variety of therapeutic agents, protecting them from degradation and enabling controlled release.[3][4] The conjugation of the near-infrared (NIR) fluorescent dye, Cyanine 7.5 (Cy7.5), to these nanoparticles allows for sensitive in vivo imaging and tracking, facilitating the study of their biodistribution and target accumulation.[5] This document outlines the essential methodologies for utilizing Chitosan-Cy7.5 nanoparticles as a platform for targeted drug delivery.

Data Presentation

The following tables summarize key quantitative data for chitosan-based nanoparticles. While specific data for Cy7.5 conjugation is limited in publicly available literature, representative data for similar fluorescently labeled and drug-loaded chitosan nanoparticles are presented to provide expected ranges and benchmarks.

Table 1: Physicochemical Properties of Chitosan Nanoparticles

Parameter	Value	Method of Determination	Reference
Particle Size (Hydrodynamic Diameter)	100 - 400 nm	Dynamic Light Scattering (DLS)	[6][7]
Polydispersity Index (PDI)	0.2 - 0.5	Dynamic Light Scattering (DLS)	[8]
Zeta Potential	+20 to +50 mV	Electrophoretic Light Scattering (ELS)	[6][7]
Morphology	Spherical	Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM)	[9]

Note: Particle size and zeta potential are highly dependent on the chitosan concentration, cross-linker ratio, and surface modifications.

Table 2: Drug Loading and Encapsulation Efficiency

Parameter	Value Range	Method of Determination	Reference
Drug Loading Content (DLC %)	1 - 15%	UV-Vis Spectroscopy / HPLC	[4]
Encapsulation Efficiency (EE %)	60 - 95%	UV-Vis Spectroscopy / Fluorescence Spectroscopy	[10]
Cy7.5 Loading (qualitative)	Successful conjugation confirmed	Fluorescence Spectroscopy	[5]

Note: DLC and EE are dependent on the physicochemical properties of the drug, the drug-to-polymer ratio, and the preparation method.

Table 3: In Vitro and In Vivo Performance

Parameter	Observation	Method	Reference
Cellular Uptake	Time and concentration-dependent	Confocal Microscopy / Flow Cytometry	[1] [11]
In Vitro Cytotoxicity	Low cytotoxicity at therapeutic concentrations	MTT Assay	
In Vivo Biodistribution	Accumulation in tumor tissue, liver, and spleen	In Vivo Imaging System (IVIS)	
Blood Half-life	Can be prolonged with surface modifications (e.g., PEGylation)	Fluorescence measurement of blood samples	[2]

Experimental Protocols

Synthesis of Drug-Loaded Chitosan-Cy7.5 Nanoparticles

This protocol describes the preparation of drug-loaded Chitosan-Cy7.5 nanoparticles using the ionic gelation method.

Materials:

- Low molecular weight chitosan
- Acetic acid
- Sodium tripolyphosphate (TPP)
- Cy7.5-NHS ester

- Therapeutic drug of choice
- Dimethyl sulfoxide (DMSO)
- Dialysis membrane (MWCO 10-14 kDa)
- Deionized water

Procedure:

- Chitosan Solution Preparation: Dissolve chitosan (e.g., 1 mg/mL) in a 1% (v/v) acetic acid solution with continuous stirring until fully dissolved.
- Cy7.5 Conjugation:
 - Dissolve Cy7.5-NHS ester in DMSO.
 - Add the Cy7.5 solution to the chitosan solution and stir overnight in the dark at room temperature.
 - Dialyze the mixture against deionized water for 48 hours to remove unconjugated dye and DMSO.
- Drug Loading: Dissolve the therapeutic drug in a suitable solvent and add it to the Chitosan-Cy7.5 solution. Stir for 1 hour to allow for drug incorporation.
- Nanoparticle Formation:
 - Prepare an aqueous solution of TPP (e.g., 1 mg/mL).
 - Add the TPP solution dropwise to the Chitosan-Cy7.5-drug mixture under constant magnetic stirring.
 - Continue stirring for 30 minutes to allow for the formation of nanoparticles. An opalescent suspension should form.
- Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 14,000 rpm) for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

Repeat this washing step twice to remove unencapsulated drug and excess TPP.

- Storage: Store the final Chitosan-Cy7.5 nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the procedure for evaluating the cytotoxicity of Chitosan-Cy7.5 nanoparticles against a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cancer cell line of interest (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Chitosan-Cy7.5 nanoparticles
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Nanoparticle Treatment:
 - Prepare serial dilutions of the Chitosan-Cy7.5 nanoparticles in a complete cell culture medium.

- Remove the old medium from the wells and replace it with 100 μ L of the nanoparticle dilutions. Include wells with untreated cells as a control.
- Incubate the plate for 24, 48, or 72 hours.
- MTT Addition:
 - After the incubation period, add 20 μ L of MTT solution to each well.
 - Incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Formazan Solubilization:
 - Carefully remove the medium from each well.
 - Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 15 minutes to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the untreated control cells.

In Vivo Imaging in a Murine Tumor Model

This protocol describes the procedure for in vivo imaging of Chitosan-Cy7.5 nanoparticles in a mouse tumor model.

Materials:

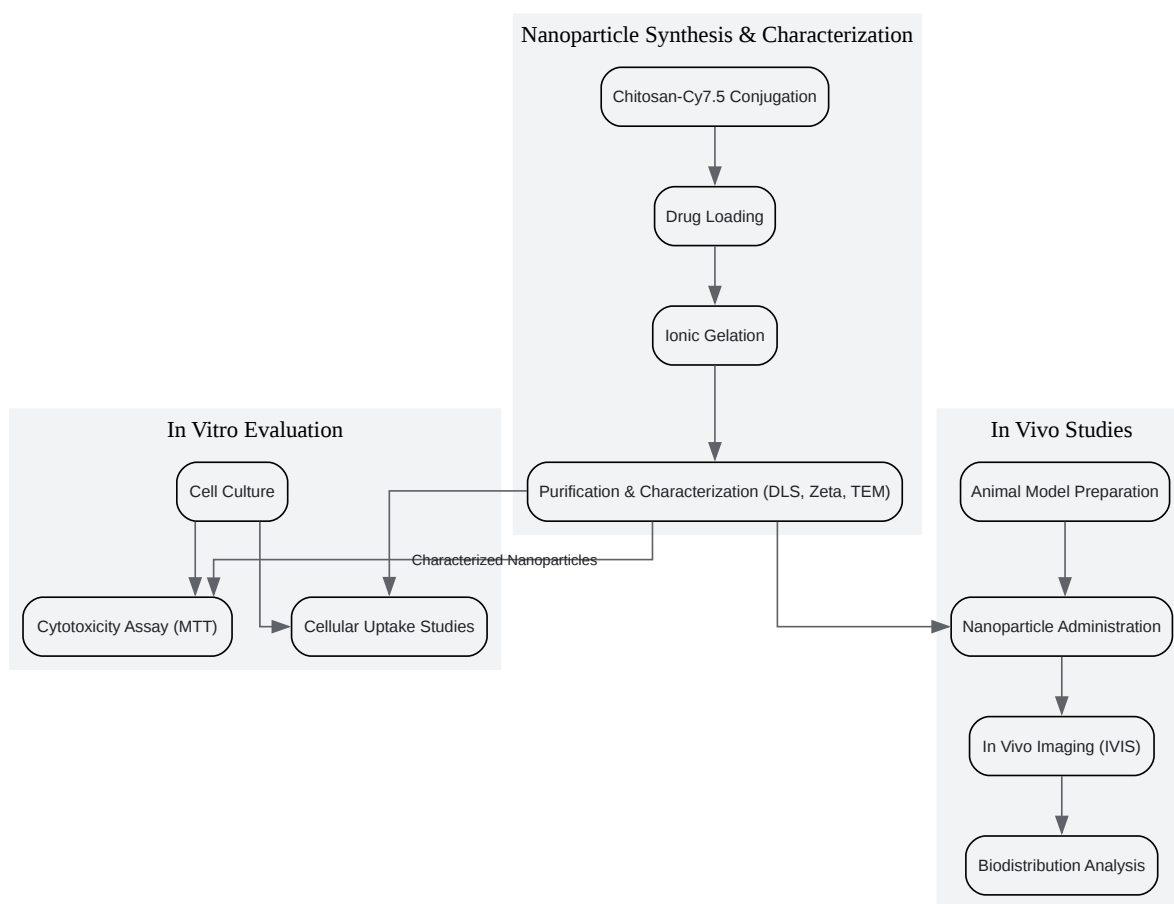
- Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumors)
- Chitosan-Cy7.5 nanoparticle suspension in sterile PBS
- Anesthesia (e.g., isoflurane)
- In Vivo Imaging System (IVIS) or similar fluorescence imaging system

Procedure:

- **Animal Preparation:**
 - Anesthetize the mouse using isoflurane.
 - Place the anesthetized mouse in the imaging chamber of the IVIS.
- **Baseline Imaging:** Acquire a baseline fluorescence image of the mouse before nanoparticle injection.
- **Nanoparticle Administration:**
 - Inject a sterile suspension of Chitosan-Cy7.5 nanoparticles (e.g., 100 μ L) into the tail vein of the mouse.
- **Time-course Imaging:** Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles. Use an appropriate excitation and emission filter set for Cy7.5 (e.g., excitation \sim 740 nm, emission \sim 790 nm).
- **Ex Vivo Imaging:** At the final time point, euthanize the mouse and dissect the major organs (tumor, liver, spleen, kidneys, lungs, heart). Image the excised organs to confirm the biodistribution of the nanoparticles.
- **Data Analysis:** Quantify the fluorescence intensity in the tumor and other organs over time to determine the targeting efficiency and pharmacokinetic profile of the nanoparticles.

Visualizations

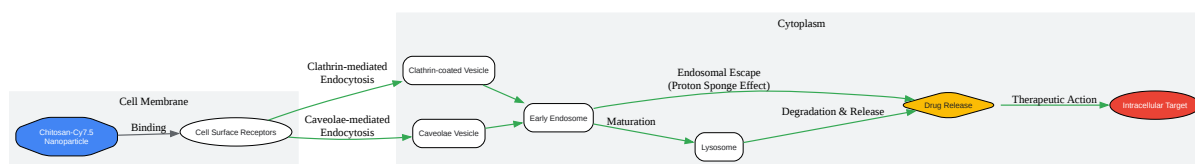
Experimental Workflow



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Caption: Workflow for the development and evaluation of Chitosan-Cy7.5 nanoparticles.

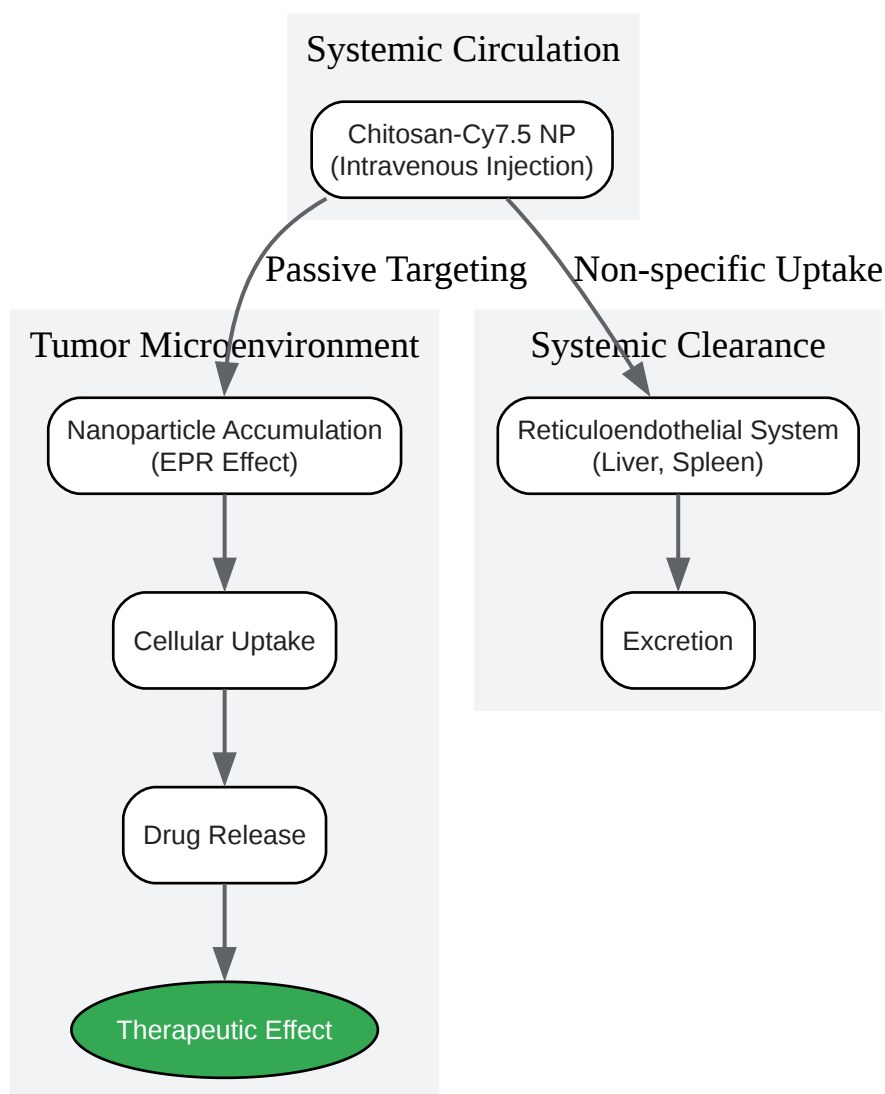
Cellular Uptake Signaling Pathway



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Caption: Cellular uptake pathways of Chitosan-Cy7.5 nanoparticles.

Targeted Drug Delivery Logic



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Caption: Logical flow of targeted drug delivery using Chitosan-Cy7.5 nanoparticles.

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